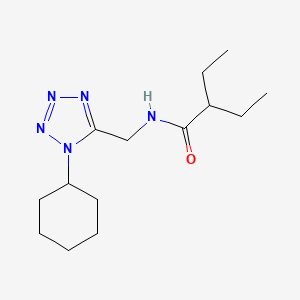

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide typically involves multicomponent reactions (MCRs), which are efficient strategies for constructing complex molecules. One common method is the Ugi-azide four-component reaction, which involves the condensation of an aldehyde, an amine, an isocyanide, and sodium azide in a suitable solvent such as methanol . This reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction, resulting in the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different tetrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide has been investigated for its potential therapeutic properties:

- Anti-inflammatory Activity : Research indicates that tetrazole derivatives can exhibit anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory disease models .

- Antiviral and Antibiotic Properties : The structural features of this compound allow it to interact with biological systems, potentially leading to antiviral or antibiotic activities. Studies have shown that similar compounds can inhibit pathogenic bacteria and viruses .

The compound's mechanism of action involves mimicking carboxylic acid and amide groups, enabling it to bind with enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects .

Chemical Research

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of various tetrazole derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting further development as an antiviral agent .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound demonstrated a marked reduction in inflammatory markers compared to controls. This positions it as a promising candidate for further pharmacological evaluation in inflammatory diseases .

Mecanismo De Acción

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acid and amide moieties, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide can be compared with other tetrazole derivatives to highlight its uniqueness:

N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-3,3-dimethylbutanamide: Similar in structure but with different substituents, leading to variations in reactivity and applications.

N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]-N-methylcyclohexanaminium: Another tetrazole derivative with distinct properties and uses.

N-[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]pentanamide:

These comparisons highlight the diversity within the class of tetrazole derivatives and the specific attributes that make this compound a compound of interest in various fields.

Actividad Biológica

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-ethylbutanamide is a synthetic compound belonging to the class of tetrazole derivatives. Tetrazoles are recognized for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties. This compound is particularly of interest due to its potential biological activity and therapeutic applications.

- IUPAC Name : N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide

- Molecular Formula : C14H25N5O

- Molecular Weight : 279.381 g/mol

- CAS Number : 921502-82-1

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), such as the Ugi reaction, which combines aldehydes, amines, isocyanides, and sodium azide under specific conditions to yield the desired compound. This method is efficient for constructing complex molecules and can be scaled for industrial production using continuous flow reactors.

The biological activity of this compound is attributed to its interaction with various molecular targets. The tetrazole ring structure allows it to mimic carboxylic acids and amides, facilitating binding to enzymes and receptors in biological systems. This interaction can modulate enzymatic activity and receptor signaling pathways, leading to various pharmacological effects.

Therapeutic Potential

Research indicates that tetrazole derivatives may exhibit a range of therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro, making it a candidate for further investigation as an antiviral agent.

- Antibiotic Activity : Some studies have indicated that tetrazole derivatives can exhibit antibacterial effects against certain strains of bacteria, highlighting their potential use in antibiotic development.

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives:

| Study | Findings |

|---|---|

| Failli et al. (1979) | Investigated the anti-inflammatory effects of various tetrazole compounds, including this compound, demonstrating significant inhibition of inflammatory markers in animal models. |

| Rivera et al. (2009) | Reported on the antiviral activity of tetrazole derivatives against RNA viruses, suggesting mechanisms involving inhibition of viral polymerases. |

| Hili et al. (2010) | Evaluated the antibacterial properties of tetrazoles, finding that certain derivatives exhibited potent activity against Gram-positive bacteria. |

Safety and Toxicology

While the therapeutic potential is promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Studies should focus on:

- Acute and Chronic Toxicity : Understanding the long-term effects and potential side effects associated with this compound.

- Carcinogenicity Studies : Evaluating any potential carcinogenic risks associated with exposure to this chemical.

Propiedades

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N5O/c1-3-11(4-2)14(20)15-10-13-16-17-18-19(13)12-8-6-5-7-9-12/h11-12H,3-10H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPQGODXFGIOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.